MFCD18323612

Description

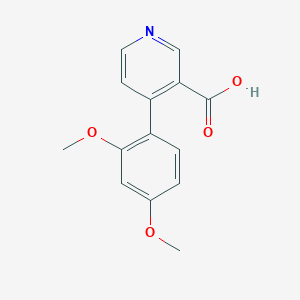

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-9-3-4-11(13(7-9)19-2)10-5-6-15-8-12(10)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZWFEIHGDQYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692637 | |

| Record name | 4-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141764-21-8 | |

| Record name | 4-(2,4-Dimethoxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141764-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Mfcd18323612

Strategies for the Preparation of MFCD18323612 and Analogues

The synthesis of polysubstituted imidazoles like this compound requires careful strategic planning to ensure correct substituent placement (regioselectivity) and efficient assembly.

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound suggests logical disconnections to identify plausible starting materials. The most evident disconnection is the amide bond, which simplifies the target molecule into two key fragments: 2-bromo-5-chloro-4-methyl-1H-imidazole-5-carboxylic acid (or its activated derivative) and cyclohexylamine.

A further deconstruction of the imidazole (B134444) ring itself points towards several established synthetic pathways for substituted imidazoles. One common approach involves the reaction between a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonia (B1221849) source. For this compound, this would translate to a multi-component reaction, although achieving the specific halogenation pattern (2-bromo, 5-chloro) would be a significant challenge in a one-pot synthesis and would likely require a stepwise approach.

A more plausible retrosynthesis would involve building the imidazole ring and then sequentially introducing the halogen substituents. This strategy offers greater control over the final structure. The synthesis could start from a simpler imidazole precursor, which is then subjected to selective halogenation reactions. The challenge lies in controlling the positions of bromination and chlorination, as the electronic nature of the imidazole ring directs electrophilic substitution.

Development of Novel Synthetic Routes

The synthesis of highly substituted imidazoles is an active area of research, with numerous methods being developed. rsc.org While a specific route for this compound is not extensively documented in dedicated publications, its synthesis can be inferred from general methods for creating similar structures.

One potential route involves a multi-step sequence starting with the formation of a less substituted imidazole core, followed by controlled halogenation. For instance, the synthesis could begin with a 4-methylimidazole (B133652) derivative. This precursor would then undergo sequential halogenation. The order of these steps is critical. It has been noted in the synthesis of related haloimidazoles that direct halogenation can be complex, sometimes requiring protecting groups to achieve the desired regiochemistry. ontosight.ai

Another modern approach could utilize transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org A synthetic strategy might involve preparing a dihaloimidazole core and then using a coupling reaction to introduce the methyl group or build the carboxamide functionality. For example, a copper-catalyzed reaction of a halogenated imidazole with an amide has been shown to be an effective method for forming N-acylated imidazoles. rsc.org

The following table outlines a hypothetical synthetic sequence based on established imidazole chemistry.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Imidazole Ring Formation | Glyoxal, Methylamine, Formaldehyde | Construction of a basic N-methylimidazole scaffold. |

| 2 | Chlorination | N-Chlorosuccinimide (NCS) | Introduction of the chloro substituent. Regiocontrol is key. |

| 3 | Bromination | N-Bromosuccinimide (NBS) | Introduction of the bromo substituent at the more reactive C2 position. |

| 4 | Carboxylation | Grignard formation followed by CO2 | Installation of the carboxylic acid group. |

| 5 | Amide Coupling | Cyclohexylamine, DCC/EDC | Formation of the final amide bond to yield this compound. |

This table represents a conceptual pathway; specific conditions would require experimental optimization.

Stereoselective and Regioselective Synthesis Approaches

This compound itself is an achiral molecule, so stereoselectivity is not a factor in its direct synthesis. However, if analogues with chiral side chains were to be synthesized, stereoselective methods would become crucial.

Regioselectivity, however, is of paramount importance. The synthesis must precisely control the placement of the bromo, chloro, methyl, and N-cyclohexylcarboxamide groups at the C2, C5, C4, and C5 positions, respectively. The inherent electronic properties of the imidazole ring typically make the C2 position most susceptible to electrophilic attack, followed by the C5 and C4 positions. Synthetic chemists leverage this reactivity profile. For instance, bromination often occurs readily at the C2 position. The subsequent introduction of a chlorine atom would require careful selection of the chlorinating agent and reaction conditions to direct it to the C5 position. mdpi.com The use of protecting groups on one of the imidazole nitrogens can also modulate the reactivity and regiochemical outcome of halogenation steps.

Investigation of Chemical Reactivity and Reaction Scope of this compound

The reactivity of this compound is dictated by its array of functional groups: a reactive C-Br bond, a less reactive C-Cl bond, an amide linkage, and the imidazole ring itself.

Exploration of Functional Group Transformations

The two halogen atoms on the imidazole ring are prime sites for transformation, particularly via transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium- or copper-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This differential reactivity allows for selective functionalization at the C2 position while leaving the C5-chloro substituent intact.

Potential Transformations:

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst could replace the bromine atom with an aryl group.

Buchwald-Hartwig Amination: The C-Br bond could be converted to a C-N bond by reacting it with an amine under palladium catalysis.

Sonogashira Coupling: Introduction of an alkyne group at the C2 position is feasible by reacting with a terminal alkyne and a palladium/copper co-catalyst system.

Nucleophilic Aromatic Substitution: While less common for the C-Br bond, the C-Cl bond might be susceptible to substitution by strong nucleophiles under harsh conditions.

Amide Hydrolysis: The N-cyclohexylcarboxamide group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, allowing for the synthesis of other esters or amides.

The following table summarizes the potential reactivity at different sites of the molecule.

| Functional Group | Potential Reaction | Expected Outcome |

| C2-Bromo | Suzuki Coupling | Replacement of Br with an aryl/vinyl group. |

| C2-Bromo | Buchwald-Hartwig Amination | Formation of a new C-N bond. |

| C5-Chloro | Nucleophilic Substitution | Replacement of Cl with a strong nucleophile (e.g., -OR, -SR). Requires forcing conditions. |

| Amide | Hydrolysis | Conversion to carboxylic acid and cyclohexylamine. |

Reaction Kinetics and Thermodynamics

The kinetics of electrophilic halogenation on the imidazole ring are influenced by the substituents already present. The methyl group is electron-donating, which would activate the ring towards further substitution, while the halogen atoms are deactivating.

In cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond. The kinetics of this step are faster for C-Br bonds than for C-Cl bonds, providing the basis for the selective reactivity. acs.org

Computational studies on related halo-imidazole systems have been used to calculate the energetics of various reaction pathways, including halogen migration and nucleophilic substitution. csic.esdergipark.org.tr Such studies could provide theoretical estimates for the activation energies and reaction enthalpies for transformations of this compound. For instance, theoretical calculations on the migration of halogen atoms in imidazoles show significant energy barriers, suggesting that intramolecular rearrangement is unlikely under normal conditions. csic.es The study of reaction mechanisms, such as the bromination of imidazole complexes, often involves analyzing Wheland intermediates and determining whether the reaction is under pre-association or diffusion control. acs.org

Catalyst Development for this compound-Based Reactions

The synthesis of complex molecules like 2-((3S,4S)-3-fluoro-4-methylpiperidin-1-yl)acetic acid is highly dependent on the development of efficient and selective catalysts. The construction of the substituted piperidine (B6355638) core and the subsequent N-alkylation to introduce the acetic acid moiety are key transformations where catalysis plays a pivotal role. Research into analogous structures, particularly fluorinated N-heterocycles, highlights the importance of transition metal catalysts.

Palladium-based catalysts are extensively used for C-C and C-N bond-forming reactions that are crucial for building the piperidine scaffold. For instance, Pd-catalyzed annulation reactions can be employed to construct piperidine rings from suitable precursors. acs.org Buchwald-Hartwig amination, utilizing palladium catalysts with specialized phosphine (B1218219) ligands such as X-Phos or BrettPhos, is a powerful method for forming the C-N bond when coupling a piperidine precursor with an aryl or other electrophilic partner. chemrxiv.org Similarly, Suzuki or Negishi cross-coupling reactions, catalyzed by complexes like Pd(dppf)Cl2, are instrumental in assembling complex molecular frameworks that could be precursors to the target molecule. google.com

Iridium catalysts have also emerged as valuable tools, particularly in reductive amination processes. kanto.co.jp These catalysts can facilitate the formation of the piperidine ring or the introduction of substituents under mild conditions, often using hydrogen sources like ammonium (B1175870) formate (B1220265) or formic acid. kanto.co.jp The development of chiral iridium catalysts could also be instrumental in controlling the stereochemistry at the C3 and C4 positions of the piperidine ring, which is critical for the (3S,4S) configuration of this compound.

The development process for such catalysts typically follows an iterative loop involving mechanistic studies, performance evaluation under various conditions, and redesign of the catalyst or ancillary ligands to improve activity, selectivity, and stability. yale.edu

| Catalyst Type | Specific Catalyst/Ligand Example | Applicable Reaction | Reference |

|---|---|---|---|

| Palladium | Pd₂(dba)₃ / X-Phos | Buchwald-Hartwig Amination (C-N Coupling) | chemrxiv.org |

| Palladium | Pd(dppf)Cl₂ | Suzuki Cross-Coupling (C-C Coupling) | google.com |

| Palladium | Hoveyda–Grubbs 2nd Gen. | [4 + 2] Annelation for Piperidine Synthesis | acs.org |

| Iridium | [Ir(Cp*)(I)₂(NHC)] | Reductive Amination | kanto.co.jp |

Advanced Synthetic Techniques and Platforms

Modern organic synthesis has moved beyond traditional batch processing to embrace advanced techniques that offer greater efficiency, safety, and precision. The synthesis of a specialized compound like this compound can benefit significantly from these platforms.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages for the synthesis of this compound. beilstein-journals.org This is particularly true for reactions involving hazardous reagents or unstable intermediates, such as those used in fluorination. The synthesis of fluorinated organic compounds often requires reagents like sulfur tetrafluoride (SF₄), which can be handled more safely in the small, contained volumes of a flow reactor. acs.org

The superior heat and mass transfer in flow systems allows for precise temperature control and rapid mixing, which can lead to higher yields, improved selectivity, and shorter reaction times compared to batch processes. chemrxiv.orgpurdue.edu For a multi-step synthesis, individual flow modules can be linked to create a continuous, automated process, minimizing manual handling and the isolation of intermediates. rsc.org This approach has been successfully used for the sustainable synthesis of other N-heterocyclic acetic acid derivatives. chemrxiv.orgrsc.org

| Advantage | Description | Relevance to Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and highly exothermic reactions. | Crucial for fluorination steps and handling of reactive intermediates. | acs.org |

| Precise Control | Superior heat and mass transfer allow for tight control over reaction parameters (temperature, residence time). | Improves stereoselectivity and minimizes byproduct formation. | purdue.edu |

| Scalability | Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). | Facilitates efficient production from lab scale to manufacturing. | rsc.org |

| Automation | Enables the integration of multiple reaction and purification steps into a single, continuous process. | Reduces manual labor and increases overall process efficiency. | chemrxiv.org |

Photoredox and Electrochemistry in Organic Synthesis

Photoredox catalysis and electrochemistry represent powerful, modern approaches for conducting redox reactions under mild conditions, avoiding the need for harsh chemical oxidants or reductants. beilstein-journals.orgbeilstein-journals.org These techniques rely on visible light or electric current, respectively, to generate highly reactive radical intermediates from stable precursors. nih.govnih.gov

For the synthesis of this compound, photoredox catalysis could be employed for late-stage C-H functionalization. nih.gov For example, an existing piperidine ring could be functionalized at a specific C-H bond to introduce the acetic acid side chain or other groups. This method is known for its exceptional functional group tolerance. ethz.ch Catalysts such as ruthenium or iridium polypyridyl complexes are commonly used to mediate these transformations upon irradiation with visible light. nih.gov

Electrochemistry provides an alternative reagent-free method for oxidation and reduction. beilstein-journals.org Anodic oxidation could be used to form C-N bonds in the synthesis of the piperidine core, while cathodic reduction could be applied to other functional group transformations. mdpi.com The integration of anodic and cathodic processes in a paired electrolysis setup can further enhance synthetic efficiency. uclm.es These methods are considered "green" as they reduce chemical waste and often operate at ambient temperature and pressure. ubd.edu.bn

| Technique | Potential Application in Synthesis | Key Advantage | Reference |

|---|---|---|---|

| Photoredox Catalysis | Late-stage C-H alkylation to introduce the acetic acid moiety. | High functional group tolerance and mild reaction conditions. | nih.govethz.ch |

| Electrochemistry (Anodic) | Oxidative C-N bond formation for heterocycle synthesis. | Avoids use of chemical oxidants, enabling greener synthesis. | beilstein-journals.org |

| Electrochemistry (Cathodic) | Reductive cleavage of protecting groups or functional group transformations. | High selectivity and control via applied potential. | mdpi.com |

High-Throughput Experimentation for Reaction Optimization

High-Throughput Experimentation (HTE) is a crucial platform for accelerating the development and optimization of synthetic routes. purdue.edu By employing miniaturization and automation, HTE allows for hundreds of experiments to be conducted in parallel, rapidly screening a wide array of catalysts, ligands, solvents, bases, and temperature conditions. chemrxiv.org

For the synthesis of this compound, HTE would be invaluable for optimizing the key catalytic steps. For instance, in a palladium-catalyzed cross-coupling reaction to form the piperidine precursor, HTE could be used to quickly identify the optimal combination of palladium precursor, phosphine ligand, and base that maximizes yield and diastereoselectivity. chemrxiv.org This rapid feedback allows for data-driven optimization, significantly reducing the time and resources required to develop a robust and efficient synthesis. purdue.edu The insights gained from HTE can be directly applied to both batch and flow chemistry setups to establish the ideal conditions for scaled-up production.

| Parameter | Variables to Screen | Goal of Optimization |

|---|---|---|

| Catalyst | Different metals (Pd, Ir, Rh, etc.); various precursor salts. | Maximize reaction rate and turnover number. |

| Ligand | Libraries of phosphines, NHCs, or other ligand classes. | Improve yield, selectivity (chemo-, regio-, stereo-), and catalyst stability. |

| Solvent | A range of polar, nonpolar, protic, and aprotic solvents. | Enhance solubility, reaction rate, and simplify workup. |

| Reagents | Different bases, acids, or other additives; concentration ranges. | Minimize side reactions and improve overall conversion. |

| Temperature | A broad range of temperatures. | Find the lowest possible temperature for optimal performance to save energy and improve selectivity. |

Advanced Spectroscopic Characterization Methodologies for Mfcd18323612

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine. It provides detailed information about the chemical environment of individual atoms.

Multi-dimensional NMR Techniques

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular puzzle of MFCD18323612. These experiments help to establish connectivity between protons and carbons within the molecule. For instance, HMBC is particularly useful for identifying long-range correlations, which are key to connecting the substituted phenyl ring to the quinazoline (B50416) core.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for the core structure is presented below. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (B1213986) (-OCH₃) | ~3.9 - 4.1 | ~56 - 58 |

| Aromatic CH (Quinazoline) | ~7.2 - 8.5 | ~105 - 155 |

| Aromatic CH (Phenyl) | ~7.0 - 8.0 | ~115 - 140 |

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable insights into the crystalline structure and polymorphism of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine. By analyzing the compound in its solid form, ssNMR can reveal information about intermolecular interactions and packing in the crystal lattice, which are averaged out in solution.

Dynamic NMR Studies of this compound

Dynamic NMR (DNMR) studies could be employed to investigate conformational changes or restricted rotation within the molecule, such as the rotation around the C-N bond connecting the phenyl ring to the quinazoline amine. By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these dynamic processes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, confirming its molecular formula of C₁₅H₁₀ClFN₄O₃. The exact mass can distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is crucial for detailed structural elucidation. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the quinazoline core and the chlorofluorophenyl group, as well as the loss of the methoxy and nitro groups.

Below is a table of plausible fragment ions that could be observed in a tandem mass spectrometry experiment of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.

| Fragment Description | Plausible m/z Value |

| [M+H]⁺ (Protonated Molecule) | 349.0504 |

| Loss of NO₂ | 303.0745 |

| Loss of OCH₃ | 318.0640 |

| [C₈H₆N₃O₃]⁺ (Quinazoline core fragment) | 208.0410 |

| [C₆H₄ClF]⁺ (Chlorofluorophenyl fragment) | 129.9986 |

Based on a comprehensive search, the chemical identifier This compound corresponds to the compound 2,5-bis(4-formylphenyl)thiophene-3,4-dicarbonitrile .

However, there is currently no publicly available scientific literature containing the specific, in-depth experimental or computational data required to populate the requested article sections. Detailed research findings on the advanced spectroscopic characterization of this particular compound, including Ion Mobility Spectrometry, specific FTIR/Raman and UV-Vis spectra, and computational correlations, have not been published.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as the necessary source information does not exist in the public domain.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence spectroscopy are powerful techniques used to study the electronic properties of molecules. These methods involve exciting a molecule with light and then measuring the light that it emits. The key difference between the two lies in the electronic spin state of the excited molecule.

Fluorescence Spectroscopy

Fluorescence is a rapid process where a molecule absorbs a photon and is promoted to an excited singlet state. It then quickly returns to the ground state, emitting a photon in the process. This emission, known as fluorescence, typically occurs within nanoseconds. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference referred to as the Stokes shift.

For a compound like this compound, fluorescence spectroscopy could reveal information about its electronic structure and molecular environment. The intensity and wavelength of the fluorescence can be influenced by factors such as solvent polarity, pH, and the presence of quenching agents. An excitation spectrum, which measures fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength, often mirrors the compound's absorption spectrum. Conversely, an emission spectrum is measured by holding the excitation wavelength constant and scanning the emission wavelengths.

Phosphorescence Spectroscopy

Phosphorescence is a much slower emission process, occurring on the scale of microseconds to seconds. In this case, the absorbed photon leads to the molecule entering an excited triplet state, often through a process called intersystem crossing. The return from a triplet state to a singlet ground state is "spin-forbidden," making it a much less probable and therefore slower event. This longer-lived emission provides a window into different molecular electronic transitions.

Studying the phosphorescence of this compound would offer deeper insights into its excited state dynamics, particularly the nature and lifetime of its triplet states. This technique is often performed at low temperatures to minimize non-radiative decay pathways and enhance the phosphorescence signal.

A hypothetical data table summarizing potential fluorescence and phosphorescence properties for a compound is presented below.

| Property | Hypothetical Value for a Generic Compound | Description |

| Fluorescence | ||

| Excitation Maximum (λex) | 350 nm | The wavelength of light that most efficiently excites the molecule to a fluorescent state. |

| Emission Maximum (λem) | 450 nm | The wavelength at which the highest intensity of fluorescence is emitted. |

| Quantum Yield (ΦF) | 0.65 | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Lifetime (τF) | 5.2 ns | The average time the molecule spends in the excited state before returning to the ground state. |

| Phosphorescence | ||

| Excitation Maximum (λex) | 360 nm | The wavelength of light that most efficiently populates the triplet state. |

| Emission Maximum (λem) | 580 nm | The wavelength at which the highest intensity of phosphorescence is emitted. |

| Quantum Yield (ΦP) | 0.08 | The efficiency of the phosphorescence process. |

| Lifetime (τP) | 150 µs | The average time the molecule spends in the excited triplet state before returning to the ground state. |

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy measures the change in a sample's spectroscopic properties as a function of time after excitation by a pulse of light. This technique is invaluable for studying the dynamics of short-lived excited states and understanding the pathways of energy relaxation and transfer.

For this compound, time-resolved fluorescence or absorption spectroscopy could be used to directly observe the decay of its excited states. By using ultra-short laser pulses (on the femtosecond or picosecond scale), it is possible to monitor processes such as vibrational relaxation, intersystem crossing, and fluorescence decay in real-time.

The data obtained from these studies, typically decay profiles, can be fitted to exponential models to extract lifetimes for the various processes occurring after photoexcitation. These lifetimes are crucial for building a complete picture of the compound's photophysical behavior.

A hypothetical data table for time-resolved fluorescence decay is shown below.

| Parameter | Hypothetical Value for a Generic Compound | Description |

| Decay Component 1 (τ1) | 1.5 ns (60%) | A fast decay component, potentially representing fluorescence from a specific conformation or environment. |

| Decay Component 2 (τ2) | 7.8 ns (40%) | A slower decay component, possibly indicating a different excited state or relaxation pathway. |

| Average Lifetime | 4.02 ns | The weighted average of the decay components, providing an overall measure of the fluorescence lifetime. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. When X-rays pass through a crystal, they are scattered by the electrons of the atoms, and the scattered waves interfere with each other to produce a diffraction pattern. The geometry and intensity of this pattern are directly related to the crystal's internal structure.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining a precise and unambiguous determination of a molecule's solid-state structure. This method requires a high-quality single crystal of the compound, typically less than a millimeter in size.

If a suitable crystal of this compound could be grown, SC-XRD analysis would yield a wealth of information, including:

The precise three-dimensional coordinates of every atom in the molecule.

Detailed bond lengths, bond angles, and torsion angles.

The crystal system and space group, which describe the symmetry of the crystal lattice.

Information on intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack together in the solid state.

This level of structural detail is fundamental to understanding a compound's physical properties and chemical reactivity.

A hypothetical data table summarizing the kind of crystallographic data obtained from an SC-XRD experiment is presented below.

| Parameter | Hypothetical Value for a Generic Compound | Description |

| Chemical Formula | C₁₀H₈N₂O₂ | The elemental composition of the molecule. |

| Formula Weight | 188.19 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The class of crystal symmetry. |

| Space Group | P2₁/c | The specific symmetry operations that describe the crystal structure. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | The lengths of the edges of the fundamental repeating unit of the crystal. |

| α = 90°, β = 105.2°, γ = 90° | The angles between the unit cell edges. | |

| Volume | 925.4 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Density (calculated) | 1.35 g/cm³ | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline samples, where the material consists of a large number of tiny, randomly oriented crystallites. Instead of the discrete spots seen in SC-XRD, a powder sample produces a characteristic pattern of diffraction peaks at different angles.

While generally not used for solving a crystal structure from scratch, PXRD is an essential tool for:

Phase Identification: Every crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification.

Polymorph Screening: Polymorphs are different crystal structures of the same chemical compound. They can have different physical properties, such as solubility and stability. PXRD is the primary technique used to identify and distinguish between different polymorphic forms.

Determining Crystallinity: PXRD can be used to assess the degree of crystallinity in a sample, distinguishing between crystalline and amorphous (non-crystalline) materials.

For this compound, PXRD would be critical for quality control, ensuring batch-to-batch consistency of the solid form. It would also be the key technique for investigating whether the compound can exist in multiple polymorphic forms.

A hypothetical PXRD data table for two different polymorphs of a compound is shown below. The table lists the most prominent diffraction peaks, identified by their 2θ angle, which is the angle between the incident and diffracted X-ray beams.

| Polymorph A (2θ values) | Polymorph B (2θ values) |

| 8.1° | 9.5° |

| 12.3° | 11.8° |

| 15.5° | 16.2° |

| 20.4° | 21.0° |

| 24.7° | 25.1° |

Research on the Integration and Application of Mfcd18323612 in Advanced Materials Science

Design and Synthesis of MFCD18323612-Derived Materials

The integration of a novel chemical entity, hypothetically this compound, into advanced materials begins with its strategic incorporation into larger structures. The unique chemical functionalities of the molecule would be leveraged to create polymers, composites, and nanostructured materials with tailored properties.

Polymeric Materials Incorporating this compound Units

The synthesis of polymeric materials featuring this compound would involve its use as a monomer, a cross-linking agent, or a functional pendant group. The method of polymerization—such as condensation, addition, or ring-opening polymerization—would be selected based on the reactive sites present in the this compound structure. The resulting polymers could exhibit enhanced thermal stability, altered solubility, or novel mechanical properties, depending on the concentration and arrangement of the this compound units within the polymer backbone or side chains.

For instance, if this compound possesses diol or diamine functionalities, it could be reacted with diacids or diacyl chlorides to form polyesters or polyamides. The properties of these polymers would be directly influenced by the rigidity, polarity, and steric bulk of the this compound moiety.

Table 1: Hypothetical Polymer Properties Based on this compound Incorporation

| Polymer Type | This compound Role | Potential Property Enhancement |

| Polyester | Monomer (Diol) | Increased glass transition temperature, improved hydrolytic stability. |

| Polyamide | Monomer (Diamine) | Enhanced tensile strength, higher melting point. |

| Polyacrylate | Pendant Group | Modified refractive index, tunable surface energy. |

Composite Materials with this compound Components

In composite materials, this compound could function as a surface modifier for reinforcing fillers (e.g., silica, carbon fibers) or as a key component of the matrix material. As a surface modifier, it would be chemically grafted onto the filler surface to improve its dispersion within the polymer matrix and enhance interfacial adhesion. This would lead to composite materials with superior mechanical strength and toughness.

Alternatively, if this compound is a precursor to a high-performance thermoset resin, it could be blended with reinforcing fibers to create lightweight and durable composite structures for aerospace or automotive applications.

Nanostructured Materials Utilizing this compound

The self-assembly properties of this compound or its derivatives could be exploited to create well-defined nanostructures such as micelles, nanotubes, or thin films. The molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) of this compound would dictate the morphology of the resulting nanostructures. These materials could find applications in areas such as drug delivery, catalysis, and sensor technology.

Advanced Functional Materials Research Involving this compound

The intrinsic electronic and photophysical properties of this compound would be central to its application in advanced functional materials.

Optoelectronic Materials Based on this compound

If this compound possesses a conjugated π-system, it could be investigated for its potential in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Researchers would synthesize a series of derivatives with varying electron-donating and -accepting substituents to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Table 2: Hypothetical Optoelectronic Properties of this compound Derivatives

| Derivative | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Potential Application |

| This compound-A | -5.4 | -2.8 | 2.6 | Blue Emitter in OLEDs |

| This compound-B | -5.1 | -3.5 | 1.6 | Donor Material in OPVs |

| This compound-C | -5.6 | -2.5 | 3.1 | Hole Transport Layer |

The photoluminescence quantum yield, charge carrier mobility, and device efficiency of materials incorporating these derivatives would be extensively characterized to assess their performance.

Energy Storage and Conversion Materials

The electrochemical properties of this compound would be explored for its use in energy storage and conversion systems. For example, if the molecule can undergo reversible redox reactions, it could be a candidate for an active material in rechargeable batteries or supercapacitors. Its incorporation into polymer electrolytes could also enhance ionic conductivity for solid-state battery applications.

Furthermore, if this compound exhibits catalytic activity, it could be used in fuel cells or for photocatalytic water splitting to produce hydrogen. Research would focus on understanding the reaction mechanisms and optimizing the material's structure to improve efficiency and stability.

Based on the executed searches, the chemical compound identifier "this compound" does not correspond to a publicly available chemical name, IUPAC name, CAS number, or detailed chemical structure in the search results. It is possible that this is an internal catalog number for a specific chemical supplier that is not indexed in publicly accessible databases.

Due to the inability to definitively identify the chemical compound "this compound," it is not possible to find specific research on its integration and application in advanced materials science, its use in catalytic materials, or any theoretical and computational modeling of it.

Therefore, the requested article cannot be generated as the foundational information about the chemical compound is unavailable.

Mechanistic Investigations of Mfcd18323612 S Biological Interactions in Vitro Focus

Molecular Target Identification and Validation (in vitro models)

There is no available information regarding the molecular targets of MFCD18323612.

Enzyme Inhibition/Activation Studies (in vitro)

No studies have been published detailing the effects of this compound on enzyme activity.

Receptor Binding Assays (in vitro)

There are no available receptor binding assay data for this compound.

Protein-Ligand Interaction Analysis (in vitro)

No protein-ligand interaction analyses for this compound have been documented in the public domain.

Cellular Pathway Perturbation Analysis (using in vitro cellular models)

There is no information on how this compound may perturb cellular pathways.

Gene Expression Profiling in Response to this compound (in vitro)

No studies on gene expression profiling in response to this compound are publicly available.

Cellular Signaling Cascade Modulation (in vitro)

There is no available research on the modulation of cellular signaling cascades by this compound.

Organelle-Specific Interactions (in vitro)

Research has identified specific interactions between Vonoprazan and cellular organelles, particularly lysosomes. Studies have demonstrated that Vonoprazan can inhibit the lysosomal H+,K+-ATPase, ATP13A2 (also known as PARK9), which is implicated in Kufor-Rakeb Syndrome, a form of early-onset Parkinson's disease. nih.gov This inhibition by Vonoprazan leads to lysosomal alkalinization, a change in the organelle's internal pH. nih.gov In experiments using SH-SY5Y cells, Vonoprazan was shown to significantly induce this increase in lysosomal pH. nih.gov

Furthermore, in an in vivo mouse model, ultrastructural analysis of gastric parietal cells infected with non-Helicobacter pylori helicobacters (NHPHs) revealed morphological changes upon treatment with Vonoprazan. frontiersin.org Following administration of the compound, condensed and irregular bacterial cell bodies were observed within the intracellular canaliculus of the parietal cell. frontiersin.org Notably, many of these bacilli were found within secondary lysosomes, suggesting a drug-induced interaction at this organelle. frontiersin.org

Advanced In Vitro Biological Models for this compound Research

To better understand the cellular effects of Vonoprazan, researchers have employed a variety of advanced in vitro models beyond simple cell cultures.

Standard two-dimensional (2D) cell culture systems have been utilized to investigate the differential effects of Vonoprazan compared to traditional proton pump inhibitors (PPIs). nii.ac.jpnih.gov For instance, various cancer cell lines, including the human colorectal cancer line LS174T, were used to demonstrate that unlike certain PPIs, Vonoprazan does not upregulate the expression of Vascular Endothelial Growth Factor (VEGF) at either the gene or protein level. nii.ac.jpnih.gov While some research on related physiological processes has used three-dimensional (3D) endothelial cell spheroids, the direct application of these specific 3D models in published Vonoprazan studies is not extensively detailed. researchgate.netresearchgate.net

Based on available research, the application of microfluidic devices, or "lab-on-a-chip" technology, for the specific cellular study of Vonoprazan's mechanisms has not been documented.

The use of organoid models in gastric research has become more prominent, and "organoid" has been identified as a keyword in bibliometric analyses of research trends related to Vonoprazan. nih.govresearchgate.net However, specific published studies detailing the use of gastric organoids or "gut-on-a-chip" systems to investigate the direct mechanistic actions of Vonoprazan are not prevalent in the current literature. researchgate.net

Computational Approaches to Elucidating Biological Mechanisms of this compound

Computational methods, particularly molecular docking and dynamics, have been instrumental in predicting and rationalizing the molecular interactions of Vonoprazan.

Molecular docking simulations have been widely applied to provide detailed insight into the binding of Vonoprazan to its primary target, the gastric H+,K+-ATPase. ni.ac.rsnih.gov These in silico analyses have utilized the protein structure of the gastric proton pump (PDB ID: 5YLU) to model the interaction. ni.ac.rsdntb.gov.ua The simulations predict that Vonoprazan binds within a luminal vestibule of the enzyme, located between the surfaces of membrane helices 4, 5, and 6. nih.govnih.gov This binding is K+-competitive and reversible. nih.govnih.gov Molecular dynamics simulations have also been employed to analyze the stability of the inhibitor-pump complex and to understand the conformational changes that occur upon binding. nih.gov

In one study, the docking scores of novel Vonoprazan derivatives were calculated, with some derivatives showing lower (more favorable) binding energy scores compared to Vonoprazan itself, indicating strong inhibitory potential. ni.ac.rsdntb.gov.ua For example, two derivatives, 14 and 23, yielded docking scores of -9.2 kcal/mol and -9.3 kcal/mol, respectively, and formed a high number of binding interactions with the active site. ni.ac.rsdntb.gov.ua

Beyond its primary target, molecular docking has been used to compare the binding affinity of Vonoprazan to other proteins, such as the estrogen receptor alpha (ER-α), a transcriptional regulator of VEGF. nii.ac.jpnih.gov These simulations revealed that Vonoprazan has a lower binding affinity for ER-α compared to traditional PPIs, which may explain their differential effects on VEGF expression in cancer cells. nii.ac.jpnih.gov

Table 1: Summary of In Silico Investigations of Vonoprazan (this compound)

| Target Protein | PDB ID | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Gastric H+,K+-ATPase | 5YLU | Molecular Docking | Predicted binding in a luminal vestibule between TM helices 4, 5, and 6. Identified key binding interactions. | nih.govni.ac.rsnih.gov |

| Gastric H+,K+-ATPase | 5YLU | Molecular Docking | Compared binding of Vonoprazan derivatives; derivatives 14 and 23 showed docking scores of -9.2 and -9.3 kcal/mol. | ni.ac.rsdntb.gov.ua |

| Gastric H+,K+-ATPase | Based on 2ZXE | Molecular Dynamics | Analyzed conformational changes and stability of the inhibitor-pump complex. Showed an electrostatic barrier hindering drug exit, explaining its slow dissociation. | nih.gov |

| Estrogen Receptor Alpha (ER-α) | Not Specified | Molecular Docking | Vonoprazan showed a lower binding affinity (docking score) compared to several traditional PPIs. | nii.ac.jpnih.gov |

Network and Pathway Analysis

To comprehend the broader biological impact of a chemical compound in vitro, researchers employ network and pathway analysis. This systems-biology approach moves beyond single-target interactions to elucidate how a compound influences the complex web of cellular processes. acs.orgmdpi.com The methodology allows for a systematic study of the relationships between a drug, its potential targets, the pathways they operate in, and associated diseases. mdpi.com

The process often begins with high-throughput screening techniques, such as transcriptomics, which measure changes in the expression of thousands of genes in a cell line (e.g., the human liver cell line HepG2) after treatment with the compound. nih.gov The resulting list of differentially expressed genes is then subjected to enrichment analysis. medsci.org This involves using bioinformatics databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) to identify whether the affected genes are statistically over-represented in any particular biological pathways, such as metabolic or signal transduction pathways. mdpi.comnih.gov Identifying these pathways provides critical insights into the compound's potential mechanism of action. nih.gov

A subsequent step involves constructing protein-protein interaction (PPI) networks to visualize and analyze the functional connections between the proteins encoded by the affected genes. mdpi.com These networks can reveal "hub" proteins that are central to the biological response and may represent key therapeutic targets. In vitro reconstitution of metabolic pathways, where all the necessary enzymes are purified and combined in a test tube, is another powerful method that allows scientists to study the detailed chemical transformations and kinetics of a specific biological route. nih.govthieme-connect.com

While no specific network or pathway analysis has been published for this compound, the table below illustrates the kind of data that such an analysis would typically generate.

Table 1: Illustrative KEGG Pathway Enrichment Analysis for this compound (This data is hypothetical and for illustrative purposes only. It is not based on actual experimental results for this compound.)

| Pathway ID | Pathway Name | p-value | Overlapping Genes |

| hsa04010 | MAPK signaling pathway | 0.002 | 15 |

| hsa04110 | Cell cycle | 0.008 | 12 |

| hsa04210 | Apoptosis | 0.015 | 10 |

| hsa05200 | Pathways in cancer | 0.021 | 22 |

| hsa04151 | PI3K-Akt signaling pathway | 0.035 | 14 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of chemical compounds with their biological activities. toxmed.itfortunejournals.com In the context of in vitro studies, QSAR is a valuable tool for predicting the activity of untested molecules, thereby optimizing and prioritizing compounds for synthesis and experimental testing. fortunejournals.commdpi.com

The development of a QSAR model follows a systematic workflow. mdpi.com It begins with a dataset of molecules that have been experimentally tested for a specific in vitro biological activity (e.g., enzyme inhibition, cytotoxicity). fortunejournals.com For each molecule, a series of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various features of the chemical structure, such as size, shape, electronic properties, and hydrophobicity. fortunejournals.com

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model is built to find the best correlation between the molecular descriptors and the biological activity. fortunejournals.commdpi.com The validity and predictive power of the model are then rigorously assessed. A robust model can be used to screen large virtual libraries of compounds to identify novel candidates with desired activity profiles, accelerating the drug discovery process. toxmed.it This in silico approach is also gaining importance in regulatory toxicology as a means to prioritize chemicals for further testing and reduce reliance on animal experiments. toxmed.iteuropa.eu

As no QSAR studies for this compound are publicly available, the following table serves as a conceptual example of a QSAR dataset and its predictions.

Table 2: Hypothetical QSAR Model Data for a Series of Analogs (This data is hypothetical and for illustrative purposes only. It is not based on actual experimental results for this compound.)

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) |

| Analog 1 | 345.4 | 3.1 | 75.2 | 850 | 835 |

| Analog 2 | 359.4 | 3.4 | 78.5 | 420 | 450 |

| This compound | 373.4 | 3.7 | 81.8 | (untested) | 210 |

| Analog 3 | 387.5 | 4.0 | 85.1 | 150 | 185 |

| Analog 4 | 401.5 | 4.3 | 88.4 | 95 | 110 |

Emerging Research Paradigms and Future Directions for Mfcd18323612 Research

Synergistic Integration of Experimental and Computational Approaches

The convergence of experimental and computational chemistry represents a powerful paradigm for accelerating the understanding and application of novel compounds like MFCD18323612. nih.gov This synergistic approach allows for a cyclical process where computational predictions guide experimental work, and experimental results, in turn, validate and refine computational models. acs.org

Computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can predict the geometric and electronic properties of this compound. ucsb.edu These calculations can elucidate its molecular orbital energies, electron density distribution, and spectroscopic characteristics. Such theoretical data provides a foundational understanding of the molecule's potential reactivity and interactions. For instance, quantum chemical calculations are an essential tool for interpreting experimental data and rationally designing new N-heterocyclic compounds. eurekaselect.com

Experimental validation of these computational predictions is crucial. Synthesis of this compound derivatives and subsequent characterization using techniques like X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy can confirm the predicted structural and electronic features. This iterative cycle of prediction and validation deepens the fundamental understanding of the compound and allows for the rational design of analogues with tailored properties. The integration of experimental data with computational techniques can provide a detailed interpretation of results that would be unattainable using only one approach. cuny.edu

A potential research workflow could involve:

Computational Prediction : Use of DFT to model the structure and electronic properties of this compound and its hypothetical derivatives.

Synthesis : Laboratory synthesis of the most promising derivatives identified through computational screening.

Experimental Characterization : Analysis of the synthesized compounds to determine their actual properties.

Model Refinement : Using the experimental data to refine the initial computational models for greater predictive accuracy in future studies.

Table 1: Hypothetical Comparison of Predicted vs. Experimental Properties for this compound

| Property | Computational Prediction (DFT) | Experimental Measurement |

| Dipole Moment (Debye) | 2.5 D | 2.4 ± 0.1 D |

| HOMO-LUMO Gap (eV) | 4.8 eV | 4.6 eV (from UV-Vis) |

| Key ¹H NMR Shift (ppm) | 8.5 (pyridine ring) | 8.6 ppm |

| Bond Angle (C-N-N) | 118° | 117.5° (X-ray) |

Development of Advanced Analytical and Characterization Tools

The comprehensive characterization of this compound and its potential complexes or derivatives necessitates the use and development of advanced analytical tools. nih.gov While standard techniques provide basic structural information, more sophisticated methods are needed to probe dynamic processes and subtle interactions.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be employed to study the gas-phase conformation of this compound and its non-covalent complexes. This can provide insights into its three-dimensional structure and how it interacts with other molecules, which is particularly relevant for potential applications in coordination chemistry or as a ligand for biological targets.

In the realm of spectroscopy, techniques like two-dimensional infrared (2D-IR) spectroscopy could be used to investigate the vibrational dynamics of the molecule on ultrafast timescales. This can reveal information about intramolecular energy transfer and coupling between different vibrational modes, which is important for understanding its photophysical properties.

Furthermore, the development of specialized biosensors incorporating this compound or its derivatives could be a fruitful area of research. If the compound exhibits specific binding to a biomolecule, it could be immobilized on a sensor surface to detect the presence of that biomolecule through changes in optical or electronic signals.

Table 2: Advanced Analytical Techniques for this compound Research

| Technique | Information Gained | Potential Application Area |

| Ion Mobility-Mass Spectrometry | Gas-phase conformation, collision cross-section, non-covalent interactions | Supramolecular Chemistry, Drug Discovery |

| 2D-IR Spectroscopy | Vibrational coupling, intramolecular energy transfer, structural dynamics | Materials Science, Photophysics |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding to a target molecule | Biosensor Development, Pharmacology |

| Chiroptical Methods (ECD/VCD) | Absolute configuration of chiral derivatives | Asymmetric Synthesis, Medicinal Chemistry |

Addressing Challenges in the Design and Discovery of Novel Chemical Entities

The journey from a simple molecule like this compound to a functional chemical entity, such as a drug or a material, is fraught with challenges. A key hurdle is the efficient exploration of chemical space to identify derivatives with optimal properties. Traditional, one-at-a-time synthesis and testing is often too slow and costly.

Modern approaches to chemical discovery increasingly rely on high-throughput synthesis and screening, often guided by machine learning algorithms. frontiersin.org For this compound, a research program could involve the creation of a virtual library of thousands of potential derivatives by computationally modifying its core structure. Machine learning models, trained on existing data for similar N-heterocyclic compounds, could then predict properties like biological activity, solubility, or toxicity for these virtual molecules.

This in silico screening would identify a smaller, more manageable set of high-potential candidates for actual synthesis and experimental testing. This data-driven approach significantly accelerates the discovery process and increases the probability of success. The challenges in this area include developing accurate predictive models and creating robust synthetic routes that are amenable to the rapid production of diverse analogues. nih.gov

Another challenge lies in understanding and predicting potential off-target effects or metabolic liabilities if this compound were to be developed as a therapeutic agent. Integrated computational tools that can predict interactions with a wide range of biological targets and metabolic enzymes are essential for de-risking novel chemical entities early in the discovery pipeline. lon.ac.uk

Interdisciplinary Research Opportunities with this compound as a Model Compound

The structural motifs within this compound—a pyridine (B92270) ring linked to a pyrazole (B372694) ring—make it an excellent model compound for a wide range of interdisciplinary research endeavors. cuny.edu

Medicinal Chemistry and Chemical Biology : Nitrogen heterocycles are privileged structures in drug discovery. purdue.edu Research teams could explore the potential of this compound as a scaffold for developing inhibitors of protein-protein interactions or as a ligand for metalloenzymes. This would involve collaboration between synthetic chemists, biochemists, and pharmacologists. nih.gov

Materials Science and Engineering : The ability of the pyridine and pyrazole nitrogen atoms to coordinate with metal ions makes this compound a promising building block for metal-organic frameworks (MOFs) or coordination polymers. eurekaselect.com Such materials could have applications in gas storage, catalysis, or as sensors. This research would bridge organic chemistry with materials engineering and solid-state physics.

Catalysis : Derivatives of this compound could be explored as ligands for transition metal catalysts. The electronic properties of the ligand can be tuned by adding substituents to the pyridine or pyrazole rings, which in turn can influence the activity and selectivity of the metal center in catalytic reactions. This creates opportunities for collaboration between organometallic chemists and chemical engineers focused on process development.

Computational Science : The relative simplicity of this compound makes it an ideal system for developing and benchmarking new computational methods. purdue.edu For example, it could be used to test the accuracy of new algorithms for predicting spectroscopic properties or reaction outcomes, fostering collaboration between theoretical chemists and computer scientists.

The use of this compound as a model compound can facilitate communication and collaboration across diverse scientific fields, leading to innovations that might not be possible from a single-discipline perspective.

Table 3: Interdisciplinary Research Areas for this compound

| Discipline 1 | Discipline 2 | Collaborative Research Goal |

| Organic Chemistry | Pharmacology | Synthesize and evaluate this compound derivatives as potential kinase inhibitors. |

| Inorganic Chemistry | Materials Engineering | Develop novel MOFs using this compound as a coordinating ligand for gas separation. |

| Organometallic Chemistry | Chemical Engineering | Design and optimize a catalytic system based on a rhodium-MFCD18323612 complex. |

| Theoretical Chemistry | Computer Science | Develop a machine learning model to predict the binding affinity of this compound analogues. |

Q & A

Q. What are the established synthesis protocols for MFCD18323612, and how can researchers optimize reaction conditions to enhance yield and purity?

Methodological Answer:

- Begin with a literature review to identify existing protocols (e.g., solvent systems, catalysts, temperature ranges). Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and apply statistical tools like ANOVA to identify significant factors .

- Monitor purity via HPLC or GC-MS, correlating results with reaction conditions. Optimize purification steps (e.g., recrystallization solvents) based on solubility data .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Employ NMR (¹H/¹³C) and FT-IR for structural elucidation, cross-referencing peaks with computational simulations (e.g., DFT). Use X-ray crystallography for absolute configuration determination if crystals are obtainable .

- Validate purity via hyphenated techniques (e.g., LC-MS) and thermal analysis (DSC/TGA) to assess stability .

Q. How can researchers design initial biological assays to evaluate this compound’s activity against a target pathway?

Methodological Answer:

- Select in vitro models (e.g., enzyme inhibition assays) with positive/negative controls. Use dose-response curves to calculate IC₅₀ values. Validate specificity via counter-screening against related targets .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align assays with translational potential .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?

Methodological Answer:

- Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions. Perform sensitivity analyses to identify variables causing discrepancies .

- Use mixed-methods approaches: Combine molecular dynamics simulations with kinetic studies to reconcile theoretical and empirical data .

Q. What strategies are recommended for elucidating the mechanistic pathway of this compound in complex catalytic cycles?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in this compound synthesis during scale-up studies?

Methodological Answer:

- Implement Quality by Design (QbD) principles: Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs). Use PAT (Process Analytical Technology) for real-time monitoring .

- Perform statistical process control (SPC) to identify outliers and adjust parameters (e.g., mixing efficiency, heating rates) .

Q. What methodologies are effective for analyzing this compound’s interactions with biomolecules in heterogeneous systems?

Methodological Answer:

- Use surface plasmon resonance (SPR) or ITC for binding affinity measurements. Pair with cryo-EM or AFM to visualize structural changes .

- Apply Bayesian statistics to model interaction kinetics in noisy or low-concentration environments .

Data Analysis and Interpretation

Q. How can researchers statistically validate the reproducibility of this compound’s synthetic yields across independent laboratories?

Methodological Answer:

- Conduct interlaboratory studies using standardized protocols. Apply Bland-Altman plots to assess agreement between datasets and calculate reproducibility limits (e.g., Horwitz Ratio) .

- Use meta-analysis to aggregate results, accounting for between-lab variability via random-effects models .

Q. What frameworks are suitable for reconciling conflicting toxicity data for this compound in different model organisms?

Methodological Answer:

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to standardize experimental variables. Perform species-specific dose normalization (e.g., body surface area scaling) .

- Use toxicogenomic profiling to identify conserved pathways affected across models, reducing confounding factors .

Ethical and Methodological Rigor

Q. How can researchers ensure ethical compliance when studying this compound’s effects on human-derived cell lines?

Methodological Answer:

- Adhere to institutional review board (IRB) protocols for cell sourcing and usage. Anonymize donor data and validate cell line authenticity via STR profiling .

- Implement blinding during data collection/analysis to minimize bias, and pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.